molecular formula C17H21ClN2O B13972155 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride CAS No. 36982-02-2

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride

Cat. No.: B13972155
CAS No.: 36982-02-2
M. Wt: 304.8 g/mol
InChI Key: KXYCCVLMCBYQMJ-UHFFFAOYSA-N
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Description

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of phenoxazine, which is a heterocyclic compound with notable biological and chemical properties. The presence of the N-dimethylamino group in its structure enhances its reactivity and functionality, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride typically involves a multi-step process. One common method includes the N-alkylation of phenoxazine with N-dimethylaminopropyl chloride under phase transfer catalysis conditions. This reaction is followed by purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

10-((N-Dimethylamino)propyl)phenoxazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 10-((N-Dimethylamino)propyl)phenoxazine hydrochloride exerts its effects involves its ability to undergo reversible redox reactions. This property allows it to interact with various molecular targets, including enzymes and receptors involved in redox processes. The compound can donate or accept electrons, thereby influencing the activity of these targets and modulating biological pathways .

Properties

CAS No.

36982-02-2

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H20N2O.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H

InChI Key

KXYCCVLMCBYQMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31.Cl

Origin of Product

United States

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